Cas no 1004194-40-4 (1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole)
1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
- AKOS B017635
- ART-CHEM-BB B017635
- 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
- 1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole
- AKOS000307018
- 1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
- 1-(2-fluorobenzyl)-3-isothiocyanato-1H-pyrazole
- BBL039312
- STK313308
- EN300-229214
- 1004194-40-4
- 1-[(2-fluorophenyl)methyl]-3-isothiocyanato-pyrazole
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- MDL: MFCD04968677
- Inchi: 1S/C11H8FN3S/c12-10-4-2-1-3-9(10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2
- InChI Key: KBZBCIZZMYVSBQ-UHFFFAOYSA-N
- SMILES: S=C=NC1C=CN(CC2C=CC=CC=2F)N=1
Computed Properties
- Exact Mass: 233.04229660Da
- Monoisotopic Mass: 233.04229660Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 62.3Ų
1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025943-250mg |
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 025943-1g |
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 025943-5g |
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-229214-0.05g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229214-0.1g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229214-0.25g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229214-0.5g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229214-1.0g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-229214-2.5g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-229214-5.0g |
1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |
1004194-40-4 | 95% | 5.0g |
$2110.0 | 2024-06-20 |
1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Suppliers
1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
1-(2-Fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-40-4): A Versatile Chemical Compound with Emerging Applications
1-(2-Fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-40-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The presence of both fluorophenyl and isothiocyanato functional groups in its structure makes it particularly interesting for researchers and industry professionals.
The 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole compound is characterized by its molecular formula C11H8FN3S and a molecular weight of 233.26 g/mol. Its structure features a pyrazole ring substituted with a 2-fluorobenzyl group at the 1-position and an isothiocyanate group at the 3-position. This unique combination of substituents contributes to its distinct chemical properties and reactivity patterns, making it valuable for various synthetic applications.
In the field of medicinal chemistry, 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole has shown promise as a building block for the development of novel pharmaceutical compounds. Researchers have explored its potential in creating molecules with targeted biological activities, particularly in areas such as enzyme inhibition and receptor modulation. The fluorine atom in its structure often enhances bioavailability and metabolic stability, while the isothiocyanate group provides a reactive handle for further chemical modifications.
The compound's applications extend beyond pharmaceuticals. In material science, 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole has been investigated for its potential in creating specialized polymers and coatings. The presence of both aromatic and polar functional groups allows for interesting interactions with other materials, potentially leading to improved mechanical or thermal properties in composite materials.
Recent trends in green chemistry have also brought attention to compounds like 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole. Researchers are exploring more sustainable synthetic routes for its production, focusing on atom economy and reduced environmental impact. This aligns with the growing demand for eco-friendly chemical processes in both academic and industrial settings.
From a synthetic chemistry perspective, 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole serves as a valuable intermediate. Its isothiocyanate group is particularly reactive towards nucleophiles, allowing for the formation of thiourea derivatives through reactions with amines. This property makes it useful in combinatorial chemistry and high-throughput screening approaches for drug discovery.
The compound's stability and solubility characteristics have been subjects of recent studies. While 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole demonstrates reasonable stability under standard conditions, proper storage in cool, dry environments is recommended to maintain its integrity. Its solubility profile, which includes good solubility in common organic solvents but limited water solubility, influences its handling and application methods.
In the context of chemical biology, researchers have utilized 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole as a tool compound for protein labeling studies. The isothiocyanate moiety can selectively react with amino groups in proteins, enabling various biochemical applications. This has opened new avenues in proteomics research and diagnostic development.
The market for specialized pyrazole derivatives like 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole has seen steady growth, driven by increasing research activities in pharmaceutical and material science sectors. Manufacturers and suppliers are responding to this demand by improving production scales and purity standards, while maintaining competitive pricing structures.
Quality control of 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. The compound is generally supplied with comprehensive analytical data to meet the stringent requirements of research and industrial users.
Looking forward, the potential applications of 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole continue to expand. Current research directions include exploring its use in catalysis, where it might serve as a ligand for transition metal complexes, and in agrochemical development, where pyrazole derivatives have historically shown significant activity. The compound's versatility ensures it remains relevant across multiple scientific disciplines.
For researchers working with 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole, proper safety precautions should always be observed, including the use of appropriate personal protective equipment and adequate ventilation. While not classified as highly hazardous, standard laboratory safety protocols should be followed when handling this chemical compound.
The synthesis of 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions starting from commercially available precursors. Recent literature has described optimized procedures that improve yields and reduce byproduct formation, reflecting the ongoing refinement of synthetic methodologies in heterocyclic chemistry.
In conclusion, 1-(2-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-40-4) represents an important compound in modern chemical research and development. Its unique structural features and versatile reactivity make it valuable across multiple disciplines, from drug discovery to materials engineering. As scientific understanding of pyrazole chemistry continues to advance, the applications and significance of this compound are likely to grow further, solidifying its position as a key building block in synthetic chemistry.
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